silane CAS No. 62346-82-1](/img/structure/B14535715.png)
[(2,3-Dimethylphenyl)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-trimethylsilylmethyl-benzol is an organic compound characterized by the presence of a benzene ring substituted with two methyl groups and a trimethylsilylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-trimethylsilylmethyl-benzol typically involves the introduction of the trimethylsilylmethyl group to a benzene ring that already has two methyl groups. One common method is the reaction of 2,3-dimethylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of 2,3-Dimethyl-trimethylsilylmethyl-benzol can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-trimethylsilylmethyl-benzol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
2,3-Dimethyl-trimethylsilylmethyl-benzol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silyl groups with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-trimethylsilylmethyl-benzol exerts its effects involves the interaction of the trimethylsilylmethyl group with various molecular targets. The silyl group can act as a protecting group in organic synthesis, temporarily shielding reactive sites on a molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene:
Trimethylsilylbenzene: This compound has a trimethylsilyl group attached to a benzene ring but does not have additional methyl groups.
Uniqueness
2,3-Dimethyl-trimethylsilylmethyl-benzol is unique due to the presence of both the trimethylsilylmethyl group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
62346-82-1 |
|---|---|
Molecular Formula |
C12H20Si |
Molecular Weight |
192.37 g/mol |
IUPAC Name |
(2,3-dimethylphenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C12H20Si/c1-10-7-6-8-12(11(10)2)9-13(3,4)5/h6-8H,9H2,1-5H3 |
InChI Key |
DQLKTQYZMHJSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


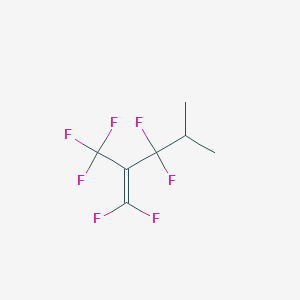
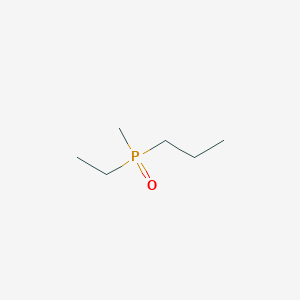
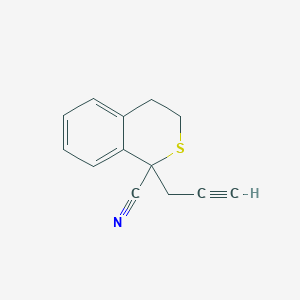
![3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine](/img/structure/B14535649.png)
![Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol](/img/structure/B14535651.png)
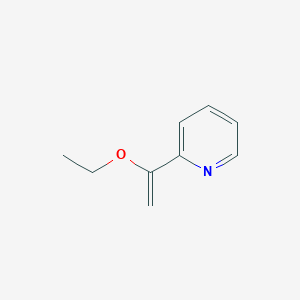
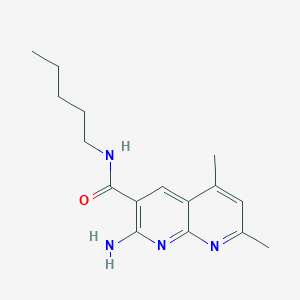
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
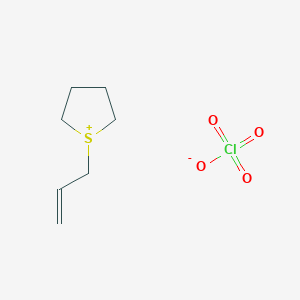
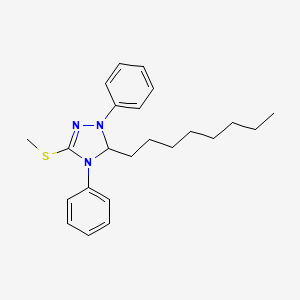
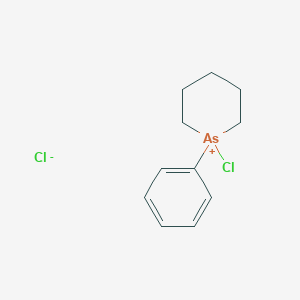
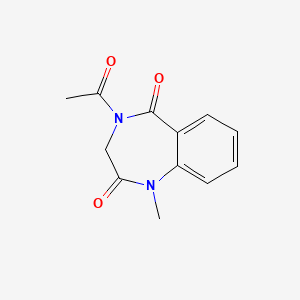
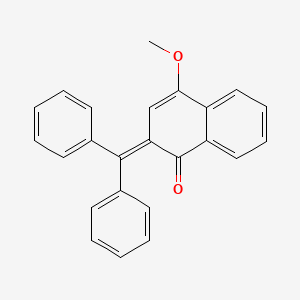
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
